molecular formula C6H3Cl2NO B1526690 4,5-Dichloropyridine-3-carbaldehyde CAS No. 1009334-04-6

4,5-Dichloropyridine-3-carbaldehyde

Cat. No. B1526690
CAS RN: 1009334-04-6
M. Wt: 176 g/mol
InChI Key: RYOHOUJPNPVRKU-UHFFFAOYSA-N
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Description

“4,5-Dichloropyridine-3-carbaldehyde” is a chemical compound with the CAS Number: 1009334-04-6 . It has a molecular weight of 176 and its IUPAC name is 4,5-dichloronicotinaldehyde . It is stored at a temperature of 4 degrees .


Molecular Structure Analysis

The InChI code for 4,5-Dichloropyridine-3-carbaldehyde is 1S/C6H3Cl2NO/c7-5-2-9-1-4 (3-10)6 (5)8/h1-3H . The InChI key is RYOHOUJPNPVRKU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4,5-Dichloropyridine-3-carbaldehyde is a powder . It is stored at a temperature of 4 degrees .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4,5-Dichloropyridine-3-carbaldehyde: is a valuable precursor in the synthesis of various heterocyclic compounds. Its dichloro and aldehyde functional groups make it an ideal starting material for constructing complex molecules through nucleophilic substitution reactions (SNAr). These reactions are pivotal in creating pharmacologically active heterocycles, which are core structures in many drugs .

Material Science Research

In material science, this compound can be used to develop new organic semiconductors. Its rigid pyridine ring and electron-withdrawing chloro groups can contribute to the charge transport properties of organic semiconductor materials, which are essential for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Chemical Synthesis

4,5-Dichloropyridine-3-carbaldehyde: serves as an intermediate in the chemical synthesis of agrochemicals and dyes. The aldehyde group can undergo various reactions, including condensation and oxime formation, leading to a wide range of derivatives with potential applications in these industries .

Chromatography

This compound can be utilized as a standard or reference material in chromatographic analysis due to its distinct UV absorption properties. It can help in the calibration of equipment and the development of analytical methods for detecting similar compounds in complex mixtures .

Analytical Chemistry

In analytical chemistry, 4,5-Dichloropyridine-3-carbaldehyde can be used to synthesize fluorescent probes or reagents. Its structure allows for modifications that can result in compounds with specific fluorescence characteristics, useful in bioimaging and diagnostics .

Pharmaceutical Research

The dichloro and aldehyde groups of 4,5-Dichloropyridine-3-carbaldehyde are reactive sites that can be exploited to create novel drug candidates. For instance, it can be used to synthesize inhibitors of enzymes or receptors by mimicking the transition state or the natural substrate of the biological target .

Safety and Hazards

The safety information for 4,5-Dichloropyridine-3-carbaldehyde includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Mechanism of Action

Mode of Action

Dichloropyridines are known to undergo nucleophilic aromatic substitution reactions . This suggests that 4,5-Dichloropyridine-3-carbaldehyde may interact with its targets by substituting one or both of the chlorine atoms with a nucleophile present in the target molecule.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,5-Dichloropyridine-3-carbaldehyde. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability . .

properties

IUPAC Name

4,5-dichloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-5-2-9-1-4(3-10)6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOHOUJPNPVRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732468
Record name 4,5-Dichloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloropyridine-3-carbaldehyde

CAS RN

1009334-04-6
Record name 4,5-Dichloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dichloropyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of diisopropylamine (9.7 mL, 69.1 mmol) in THF (60 mL) at −30° C. was added n-butyllithium (2.5 M in hexanes, 27.6 mL, 69.1 mmol). The reaction mixture was stirred for 15 minutes then cooled to −78° C. A solution of 3,4-dichloropyridine (8.53 g, 57.6 mmol) in THF (20 mL) was added dropwise over 20 minutes then the mixture was stirred at −78° C. for 2.5 hours. DMF (5.4 mL, 69.1 mmol) was added and the reaction was warmed to room temperature. The reaction mixture was quenched with ammonium chloride (sat. aq., 300 mL) and extracted with ethyl acetate (3×100 mL). The combined organic extracts were dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel flash chromatography (0-30% ethyl acetate in pentane) to afford the title compound as a white solid (6.78 g, 67% yield). 1H NMR (400 MHz, CDCl3): δ 10.49 (s, 1H), 8.92 (s, 1H), 8.82 (s, 1H).
Quantity
9.7 mL
Type
reactant
Reaction Step One
Quantity
27.6 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8.53 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Three
Yield
67%

Synthesis routes and methods II

Procedure details

To a solution of diisopropylamine (10.73 ml, 75.9 mmol) in THF (60 ml) at −40° C., was added n-butyllithium (47.45 ml, 75.9 mmol, 1.6M in hexanes) and the solution was stirred for 15 min at −40° C., before cooling to −70° C. A solution of 3,4-dichloropyridine (10.7 g, 72.3 mmol) in THF (30 ml) was added dropwise to maintain the temperature below −65° C. The reaction was stirred at −70° C. for 2 hours before the addition of DMF (6.74 ml, 86.8 mmol). The reaction was then stirred at −40° C. for 1 hours and then allowed to warm to −5° C. before the careful addition of saturated ammonium chloride solution (50 ml) with rapid stirring over 3 min. The mixture was then partitioned between saturated ammonium chloride (150 ml) and dichloromethane (150 ml) and the layers separated. The aqueous layer was extracted with dichloromethane (2×100 ml) and the combined organic layers were dried over magnesium sulfate, then concentrated in vacuo. Purification of the resultant residue by flash chromatography (Si-PPC, dichloromethane:ethyl acetate gradient 100:0 to 94:6) afforded the title compound as white waxy solid (8.01 g, 63%).
Quantity
10.73 mL
Type
reactant
Reaction Step One
Quantity
47.45 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
6.74 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Yield
63%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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